molecular formula C6H5ClIN B13447352 2-Chloro-3-iodo-6-methylpyridine

2-Chloro-3-iodo-6-methylpyridine

Cat. No.: B13447352
M. Wt: 253.47 g/mol
InChI Key: HXVFMLXZTVMZFW-UHFFFAOYSA-N
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Description

2-Chloro-3-iodo-6-methylpyridine is a heterocyclic organic compound with the molecular formula C6H5ClIN It is a derivative of pyridine, characterized by the presence of chlorine, iodine, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-iodo-6-methylpyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-6-methylpyridine using iodine and an oxidizing agent such as hydrogen peroxide . The reaction is carried out under controlled conditions to ensure selective iodination at the desired position on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available pyridine derivatives. The process includes halogenation, purification, and crystallization steps to obtain the compound in high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-iodo-6-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-3-iodo-6-methylpyridine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-iodo-6-methylpyridine in chemical reactions involves the activation of the pyridine ring by the electron-withdrawing effects of chlorine and iodine. This activation facilitates nucleophilic substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during the reactions .

Comparison with Similar Compounds

Comparison: 2-Chloro-3-iodo-6-methylpyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which provides distinct reactivity compared to its analogs. The combination of these halogens allows for selective functionalization and diverse chemical transformations, making it a valuable compound in organic synthesis .

Properties

Molecular Formula

C6H5ClIN

Molecular Weight

253.47 g/mol

IUPAC Name

2-chloro-3-iodo-6-methylpyridine

InChI

InChI=1S/C6H5ClIN/c1-4-2-3-5(8)6(7)9-4/h2-3H,1H3

InChI Key

HXVFMLXZTVMZFW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)I)Cl

Origin of Product

United States

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